Cas no 898436-71-0 (3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

3-tert-Butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a tert-butylurea moiety and a phenylpiperazine-derived side chain. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the thiadiazole ring and phenylpiperazine group may confer selective binding properties, making it a candidate for targeting neurological or enzymatic pathways. The tert-butyl substituent enhances steric stability, while the sulfanyl linker improves solubility and reactivity. This compound is suited for research applications in drug discovery, where its modular design allows for further derivatization to optimize pharmacokinetic or pharmacodynamic profiles.
3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea structure
898436-71-0 structure
Product name:3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea
CAS No:898436-71-0
MF:C19H26N6O2S2
MW:434.578740596771
CID:5490469

3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-tert-butyl-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea
    • 3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea
    • Inchi: 1S/C19H26N6O2S2/c1-19(2,3)21-16(27)20-17-22-23-18(29-17)28-13-15(26)25-11-9-24(10-12-25)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,21,22,27)
    • InChI Key: YWGVYIWQKLBMCV-UHFFFAOYSA-N
    • SMILES: N(C(C)(C)C)C(NC1=NN=C(SCC(=O)N2CCN(C3=CC=CC=C3)CC2)S1)=O

3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2680-0641-20μmol
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-0641-5mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2680-0641-20mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-0641-3mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-0641-50mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2680-0641-40mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2680-0641-25mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-0641-2mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-0641-10mg
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2680-0641-5μmol
3-tert-butyl-1-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
898436-71-0 90%+
5μl
$63.0 2023-05-16

3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea Related Literature

Additional information on 3-tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea

3-Tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Overview

3-Tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea, also known by its CAS number 898436710, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis, pharmacological properties, and recent advancements in its research.

The molecular structure of this compound is characterized by a urea moiety attached to a thiadiazole ring system. The thiadiazole ring is further substituted with a 4-phenylpiperazine group via an ethylsulfanyl linkage. This arrangement creates a molecule with high structural diversity, which is often associated with enhanced bioactivity. The presence of the 4-t-butyl group adds steric bulk to the molecule, potentially influencing its pharmacokinetic properties and target binding affinity.

Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery. These heterocycles are known for their ability to modulate various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). The incorporation of a piperazine group further enhances the compound's versatility, as piperazines are commonly used in medicinal chemistry due to their ability to form hydrogen bonds and interact with protein targets.

One of the most notable aspects of this compound is its potential as an anticancer agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, research published in the Journal of Medicinal Chemistry revealed that the compound effectively inhibits the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

In addition to its anticancer properties, this compound has also shown promise in treating neurodegenerative diseases such as Alzheimer's disease. The piperazine moiety plays a crucial role in modulating cholinesterase activity, which is a hallmark of Alzheimer's pathology. Studies conducted at the University of California have demonstrated that the compound can cross the blood-brain barrier efficiently, making it a viable candidate for central nervous system (CNS) drug development.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiadiazole ring via a condensation reaction between thioamide and carbonyl compounds, followed by substitution reactions to introduce the piperazine and t-butyl groups. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its three-dimensional structure and conformational flexibility, which are critical for understanding its binding interactions with biological targets.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of this compound. Researchers are exploring strategies such as prodrug design and nanoparticle encapsulation to enhance its bioavailability and reduce potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, 3-Tert-butyl-1-(5-{2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yliurea represents a compelling example of how structural diversity can be leveraged to develop novel therapeutic agents. With its unique chemical architecture and diverse biological activities, this compound holds great promise for addressing unmet medical needs in oncology and neurology.

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